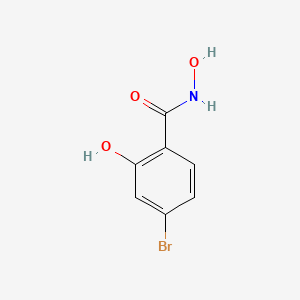

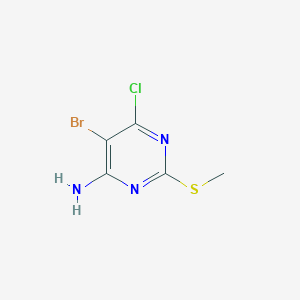

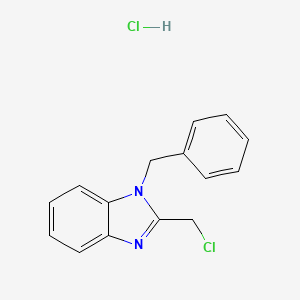

![molecular formula C9H8N2O B1281340 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone CAS No. 67058-75-7](/img/structure/B1281340.png)

1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in the field of organic chemistry. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized from cyclization of a hydrazide in acetic anhydride at reflux condition . These methods could potentially be adapted for the synthesis of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a novel cathinone derivative was elucidated using these techniques . Additionally, theoretical studies such as density functional theory (DFT) have been used to predict spectral and geometrical data, which showed high correlation with experimental data . These analytical methods would be essential for the molecular structure analysis of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone".

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be inferred from the studies on similar compounds. For instance, the synthesis of various substituted ethanones with antibacterial activity involved cyclization reactions . The reactivity of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" could be explored in the context of its potential to form co-crystals or to participate in polymerization reactions, as seen with other pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as their corrosion inhibition properties, electrochemical behavior, and thermal stability, have been studied. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces . Conducting polymers based on pyrrole derivatives exhibited good thermal stability and electrical conductivity, which was influenced by the substituents on the benzene ring . These properties are relevant for understanding the behavior of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" in various environments and applications.

Applications De Recherche Scientifique

Analytical Techniques and Compound Identification

- In forensic toxicology, compounds similar to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have been identified and characterized using advanced analytical techniques like gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography (Bijlsma et al., 2015).

Synthesis and Structural Analysis

- Compounds with a similar structure to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have been synthesized and structurally characterized using NMR, IR spectroscopic, and elemental analysis, contributing to the field of organic chemistry and materials science (Sun et al., 2007).

Biological Activities

- Certain derivatives similar to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have been screened for antibacterial and plant growth regulatory activities, indicating potential applications in agriculture and pharmaceuticals (Liu et al., 2007).

Antimicrobial Activity

- Synthesized compounds structurally related to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Salimon et al., 2011).

Antiviral Activity

- Related derivatives have been studied for their antiviral activity against HSV1 and HAV-MBB, underscoring their potential in antiviral drug development (Attaby et al., 2006).

Photophysical Properties

- Studies on the photophysical properties of compounds with similar structures have been conducted, indicating potential applications in material science and optics (Hussein et al., 2019).

Hydrogen Bonding Analysis

- Research on hydrogen bonding patterns in compounds like 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone offers insights into molecular interactions and crystal structures, which is crucial in crystallography and materials science (Balderson et al., 2007).

Metal Complex Formation

- These compounds have been used to form metal complexes, studying their catalytic behavior towards ethylene reactivity, which is significant in catalysis and industrial chemistry (Qiu et al., 2011).

Quantum Mechanical Modeling

- Quantum mechanical modeling of fluoromethylated derivatives of pyrrole, similar to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone, has been done to study their reactivities, structures, and vibrational properties, important in theoretical chemistry and molecular physics (Cataldo et al., 2014).

Corrosion Inhibition Studies

- Some pyrrole derivatives have been synthesized and evaluated for their corrosion inhibition efficiency on steel surfaces, indicating potential industrial applications in corrosion protection (Louroubi et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

1-pyrrolo[2,3-c]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEAMIDRHICAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

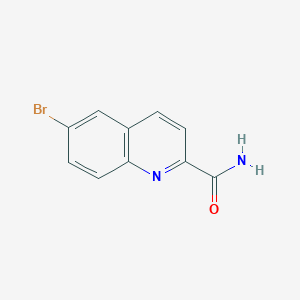

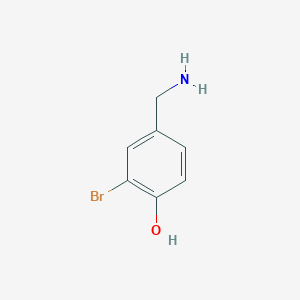

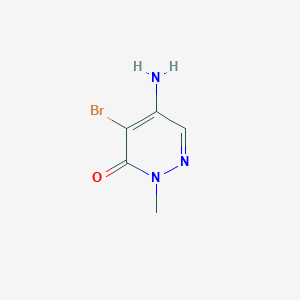

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)